(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol
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Overview
Description
(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol, also known as FDN, is a natural compound found in many plants and fruits. It is a polyphenol with a complex molecular structure that has been the subject of scientific research due to its potential health benefits.
Scientific Research Applications
Synthesis and Chemical Properties
Furanosesquiterpenes Synthesis : This compound is involved in the synthesis of new furanosesquiterpenes, as seen in the work by Dimitriadis and Massy-Westropp (1980). Their research described the synthesis of compounds structurally related to (2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol from dihydrophymaspermone and eremoacetal (Dimitriadis & Massy-Westropp, 1980).
Cyclisation Reactions for Synthesis : In 1979, Nasipuri and Das conducted research on the synthesis of pallescensin A, a furanoid sesquiterpene, by cyclisation of a compound closely related to (2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol (Nasipuri & Das, 1979).
Biological and Pharmaceutical Research
Antiviral and Anti-inflammatory Properties : Cheng et al. (2010) isolated compounds from the soft coral Sinularia capillosa, including a structurally similar compound to our subject of interest, and evaluated their cytotoxicity, anti-HCMV activity, antibacterial activity, and anti-inflammatory effects (Cheng et al., 2010).
Cytotoxicity towards Cancer Cell Lines : Meilert et al. (2004) investigated compounds related to (2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol for their cytotoxicity toward marine P388 lymphocytic leukemia and several human cancer cell lines. One of the racemic mixtures showed evidence of cancer-cell-growth inhibition (Meilert et al., 2004).
properties
CAS RN |
1786-16-9 |
---|---|
Product Name |
(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol |
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol |
InChI |
InChI=1S/C15H22O2/c1-13(5-3-7-14(2)11-16)6-4-8-15-9-10-17-12-15/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3/b13-6+,14-7+ |
InChI Key |
AAVGOORHZRJMPA-AANLELRNSA-N |
Isomeric SMILES |
C/C(=C\CCC1=COC=C1)/CC/C=C(\C)/CO |
SMILES |
CC(=CCCC1=COC=C1)CCC=C(C)CO |
Canonical SMILES |
CC(=CCCC1=COC=C1)CCC=C(C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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